

## Allitinib Chemical Properties &amp; Formulation Data

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**Compound Focus: Allitinib tosylate**

CAS No.: 1050500-29-2

Cat. No.: S001612

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Allitinib (AST-1306) is an irreversible EGFR and ErbB2 inhibitor with significant potential in cancer research. Below are its essential chemical characteristics and formulation parameters:

Property	Specification
Chemical Name	N-[4-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]quinazolin-6-yl]prop-2-enamide [1]
CAS Number	897383-62-9 [2] [1] [3]
Molecular Formula	C <sub>24</sub> H <sub>18</sub> ClFN <sub>4</sub> O <sub>2</sub> [2] [1] [3]
Molecular Weight	448.88 g/mol [2] [1] [3]
Purity	>98% (typically 98.65% - 99.93%) [4] [1] [3]

## Stock Solution Preparation & Storage

Parameter	Condition	Specification
Solubility (DMSO)	25°C	85 mg/mL (189.36 mM) [2] [1]
Solubility (Water)	25°C	Insoluble [2] [1]

Parameter	Condition	Specification
Solubility (Ethanol)	25°C	Insoluble [2] [1]
Storage (Powder)	-20°C	Stable for at least 3 years [1] [3]
Storage (DMSO Stock)	-80°C	Stable for 6 months [3]
Storage (DMSO Stock)	4°C	Stable for 2 weeks [3]

## In Vivo Formulation Preparation

For animal studies, allitinib can be prepared as a homogeneous suspension using sodium carboxymethyl cellulose (CMC-Na) [2] [1]:

- **Preparation Method:** Add 5 mg of allitinib to 1 mL of CMC-Na solution [2] [1]
- **Mixing Protocol:** Mix thoroughly to obtain a homogeneous suspension [2] [1]
- **Final Concentration:**  $\geq 5$  mg/mL [2] [1]

## Experimental Protocols for Allitinib Evaluation

### Cell Proliferation Assay (SRB Method)

The sulfonylrhodamine B (SRB) assay is commonly used to evaluate allitinib's antiproliferative effects [4]:

- **Cell Seeding:** Plate cells in 96-well plates at appropriate density
- **Compound Treatment:** Add allitinib at various concentrations (e.g., 0.2-6.8  $\mu$ M for different cell lines) [4]
- **Incubation:** Maintain cells for 72 hours with the compound [4]
- **Fixation:** Terminate assay by adding cold trichloroacetic acid
- **Staining:** Add SRB solution followed by washing
- **Solubilization:** Use Tris buffer to dissolve protein-bound dye
- **Measurement:** Read absorbance at 510-560 nm

**Example IC<sub>50</sub> Values:**

- A431 cells (EGFR overexpressing): IC<sub>50</sub> = 0.2 μM [4]
- NCI-H1975 cells (EGFR T790M/L858R mutant): IC<sub>50</sub> = 0.7 μM [4]
- A549 cells (EGFR overexpressing): IC<sub>50</sub> = 6.8 μM [4]

## Tyrosine Kinase Activity Assay

This biochemical assay evaluates direct kinase inhibition [4]:

- **Plate Coating:** Coat 96-well ELISA plates with 20 μg/mL Poly(Glu,Tyr) 4:1 [4]
- **Reaction Setup:** Add 80 μL of 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mM MnCl<sub>2</sub>, 0.2 mM Na<sub>3</sub>VO<sub>4</sub>, 1 mM DTT) [4]
- **Compound Addition:** Add various allitinib concentrations diluted in 10 μL of 1% DMSO [4]
- **Control:** Use 1% DMSO (v/v) as negative control [4]
- **Incubation & Detection:** Follow appropriate incubation conditions and detect phosphorylation

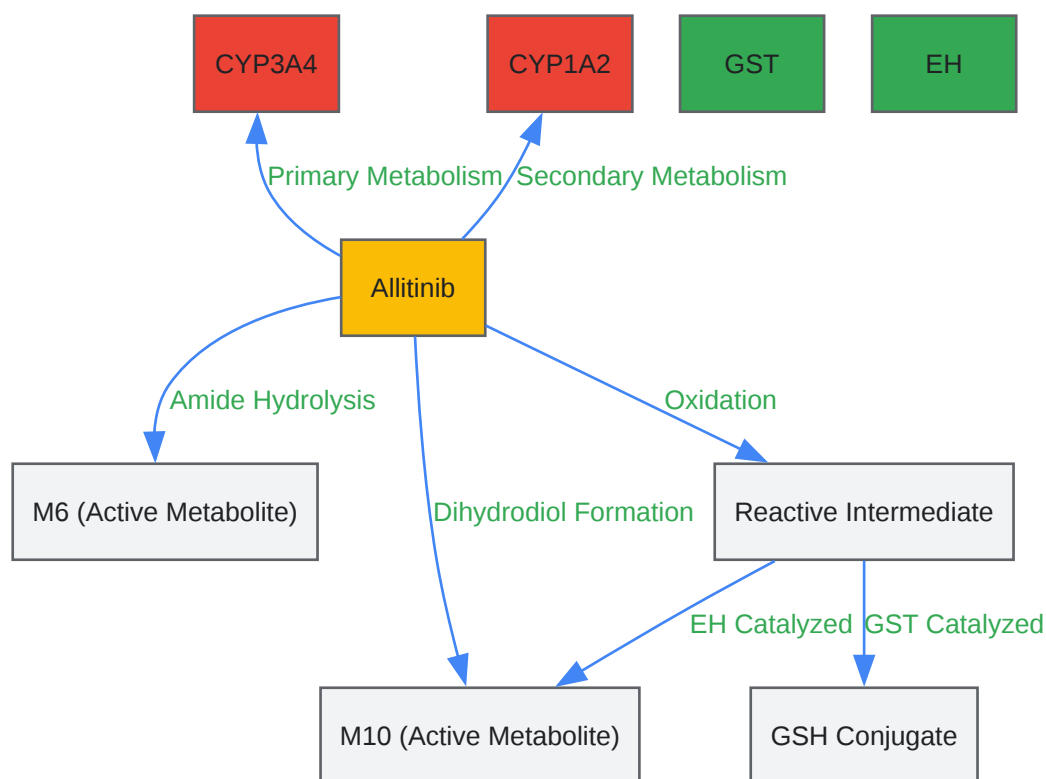
## KRAS Mutation Status Analysis

KRAS mutation status serves as a predictive biomarker for allitinib response [5]:

- **Cell Line Screening:** Test cytotoxicity across a panel of cancer-derived cell lines (76 cell lines across 11 histologies) [5]
- **Classification:** Categorize responses as:
  - Highly Sensitive (HS): 36.8% of cell lines [5]
  - Moderately Sensitive (MS): 25.0% of cell lines [5]
  - Resistant (R): 38.1% of cell lines [5]
- **Genetic Correlation:** Associate response with KRAS mutation status [5]
- **Validation:** Transfer KRAS mutations (G12D, G12S) into sensitive cells to confirm resistance phenotype [5]

## Allitinib Metabolism and Pharmacokinetics

Allitinib undergoes extensive metabolism with several active metabolites [6]:



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#### Key Metabolic Pathways [6]:

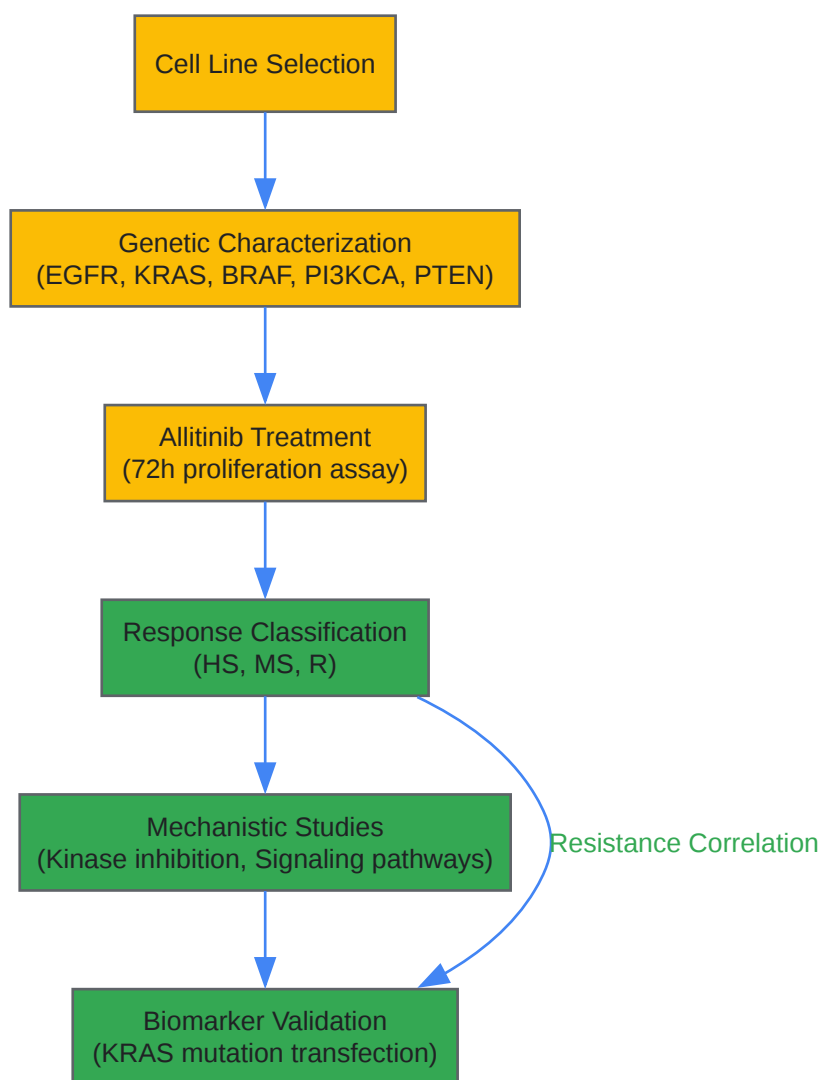
- **O-dealkylation:** Similar to lapatinib
- **Amide hydrolysis:** Produces major active metabolite M6 (11% exposure relative to allitinib)
- **Dihydrodiol formation:** Produces major active metabolite M10 (70% exposure relative to allitinib)
- **Secondary phase 2 conjugation:** Various conjugation reactions

#### Enzymes Involved [6]:

- **Primary:** CYP3A4/5 and CYP1A2
- **Secondary:** Glutathione-S-transferase (GST), epoxide hydrolase (EH)

## Experimental Workflow for Allitinib Screening

The following diagram outlines a comprehensive workflow for evaluating allitinib activity in cancer models:



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## Key Research Applications & Considerations

- **Biomarker Strategy:** KRAS mutation status is a significant predictor of resistance; prioritize EGFR-driven models without KRAS mutations [5]
- **Metabolite Activity:** Consider contributions of active metabolites M6 and M10 to overall efficacy [6]
- **Formulation Flexibility:** Use DMSO for in vitro studies and CMC-Na suspensions for in vivo models [2] [1]
- **Selectivity Advantage:** Leverage >3000-fold selectivity for ErbB family over other kinases (PDGFR, KDR, c-Met) [4]
- **Mutation Coverage:** Effective against EGFR T790M/L858R double mutant ( $IC_{50} = 12$  nM) [4]

## References

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4. Allitinib tosylate | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
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6. the roles of cytochrome P450s and epoxide hydrolase in its ... [pubmed.ncbi.nlm.nih.gov]

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